
Unraveling the Stereochemical Intricacies of D-
Digitalose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Digitalose

Cat. No.: B1209599 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of D-

Digitalose, a crucial monosaccharide component of various cardiac glycosides. This document

will delve into the structural details, stereochemical configuration, and relevant experimental

data, offering valuable insights for professionals in the fields of chemical research,

pharmacology, and drug development.

Introduction to D-Digitalose
D-Digitalose, systematically known as 6-Deoxy-3-O-methyl-D-galactose, is a naturally

occurring deoxysugar. Its presence as a glycone moiety in cardiac glycosides, such as those

found in the Digitalis plant species, is of significant pharmacological interest. The

stereochemistry of D-Digitalose is a critical determinant of the overall three-dimensional

structure of these glycosides, which in turn dictates their binding affinity to the Na+/K+-ATPase

enzyme and their resulting therapeutic or toxic effects.

Stereochemical Configuration
The definitive stereochemistry of D-Digitalose is encoded in its International Chemical

Identifier (InChI):

InChI=1S/C7H14O5/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3/t4-,5+,6+,7-/m1/s1
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This notation unambiguously defines the spatial arrangement of atoms at each of the four chiral

centers within the open-chain form of the molecule.

Chiral Centers and R/S Configuration
Based on the InChI string and Cahn-Ingold-Prelog priority rules, the absolute configurations of

the chiral centers in the open-chain form of D-Digitalose are as follows:

Carbon Atom Configuration

C2 R

C3 S

C4 S

C5 R

Note: Carbon atoms are numbered starting from the aldehyde group (C1).

Fischer and Haworth Projections
To visually represent the stereochemistry, the Fischer and Haworth projections of D-Digitalose
are presented below. The Fischer projection depicts the open-chain form, while the Haworth

projection illustrates the cyclic hemiacetal forms (α and β anomers) that exist in solution.

Figure 1: Fischer Projection of D-Digitalose
Figure 2: Haworth Projections of D-Digitalose

Quantitative Stereochemical Data
Precise quantitative data is essential for the characterization and quality control of D-

Digitalose and its derivatives. The following tables summarize the available data. Note:

Comprehensive, experimentally determined NMR data for D-Digitalose is not readily available

in the public domain. The following represents typical chemical shift ranges for similar

deoxysugars and should be used as a reference.

Optical Rotation
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Parameter Value Conditions

Specific Rotation
Data not available in a

complete and verifiable format.
-

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
(Predicted Ranges)
¹H-NMR (Proton NMR) - Predicted Chemical Shifts (ppm)

Proton Predicted Range (ppm) Multiplicity (Predicted)

H-1 (anomeric) 4.5 - 5.5 d

H-2 3.5 - 4.5 m

H-3 3.5 - 4.5 m

H-4 3.5 - 4.5 m

H-5 3.5 - 4.5 m

H-6 (CH₃) 1.1 - 1.4 d

OCH₃ 3.3 - 3.6 s

¹³C-NMR (Carbon-13 NMR) - Predicted Chemical Shifts (ppm)
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Carbon Predicted Range (ppm)

C-1 (anomeric) 95 - 105

C-2 65 - 75

C-3 75 - 85

C-4 65 - 75

C-5 70 - 80

C-6 (CH₃) 15 - 20

OCH₃ 55 - 60

Experimental Protocols for Stereochemical
Determination
The determination of the stereochemistry of a novel or synthesized sugar like D-Digitalose
relies on a combination of spectroscopic and analytical techniques. The following outlines the

general methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and relative stereochemistry of the sugar.

Methodology:

Sample Preparation: Dissolve a pure sample of the sugar (1-10 mg) in a suitable deuterated

solvent (e.g., D₂O, CD₃OD).

¹H-NMR Spectroscopy:

Acquire a one-dimensional ¹H-NMR spectrum to observe the chemical shifts, multiplicities

(splitting patterns), and coupling constants of the protons.

The anomeric proton (H-1) typically appears as a doublet in the region of 4.5-5.5 ppm. The

magnitude of the coupling constant between H-1 and H-2 (JH1,H2) is diagnostic of the

anomeric configuration (typically ~1-4 Hz for α and ~7-9 Hz for β in pyranose rings).
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²D-NMR Spectroscopy:

COSY (Correlation Spectroscopy): To establish proton-proton connectivities within the

sugar ring.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its

directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond)

correlations between protons and carbons, aiding in the assignment of quaternary carbons

and confirming the overall structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which

provides crucial information about the relative stereochemistry.

Polarimetry
Objective: To measure the optical rotation of the sugar, which is a characteristic physical

property of a chiral molecule.

Methodology:

Sample Preparation: Prepare a solution of the sugar of a precisely known concentration (c)

in a suitable solvent (e.g., water, ethanol).

Instrument Calibration: Calibrate the polarimeter using a blank solvent.

Measurement:

Fill a polarimeter cell of a known path length (l) with the sample solution.

Measure the observed angle of rotation (α) at a specific temperature (T) and wavelength

(λ, typically the sodium D-line at 589 nm).

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula:

[α]Tλ = α / (c * l)
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Biosynthesis Pathway of D-Digitalose in Cardiac
Glycosides
D-Digitalose is synthesized in plants as a nucleotide-activated sugar, typically UDP-D-

digitalose, which then serves as a donor for glycosyltransferases in the biosynthesis of cardiac

glycosides. The pathway involves several enzymatic steps starting from common sugar

precursors.
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Figure 3: Simplified Biosynthesis of D-Digitalose Moiety

Conclusion
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The stereochemistry of D-Digitalose is a fundamental aspect of its chemical identity and

biological function within cardiac glycosides. A thorough understanding of its absolute

configuration, conformational preferences, and spectroscopic properties is indispensable for

researchers and professionals engaged in the study and development of cardiac glycoside-

based therapeutics. This guide provides a foundational framework for this understanding and

highlights the key experimental approaches for its stereochemical elucidation. Further research

to obtain and publish high-resolution NMR data for D-Digitalose would be a valuable

contribution to the field.

To cite this document: BenchChem. [Unraveling the Stereochemical Intricacies of D-
Digitalose: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1209599#understanding-the-stereochemistry-of-d-
digitalose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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